molecular formula C26H30N2O6 B8239603 rel-(3R,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid

rel-(3R,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid

Cat. No.: B8239603
M. Wt: 466.5 g/mol
InChI Key: WBNNZDFYNPEJGF-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(3R,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid is a protected piperidine derivative featuring two orthogonal protecting groups: the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups. This compound (molecular formula: C22H23NO5, molecular weight: 381.43 g/mol) is a critical intermediate in peptide synthesis and medicinal chemistry, where selective deprotection of amino and carboxylic acid groups is required . Its stereochemistry (3R,5S) and bifunctional nature make it valuable for constructing conformationally constrained peptidomimetics or as a building block in solid-phase synthesis platforms.

Properties

IUPAC Name

(3R,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-17-12-16(23(29)30)13-28(14-17)25(32)33-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22H,12-15H2,1-3H3,(H,27,31)(H,29,30)/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNNZDFYNPEJGF-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidine Core

The synthesis begins with a commercially available piperidine derivative, typically piperidine-3-carboxylic acid , which undergoes selective functionalization at the 1- and 5-positions. In a representative procedure:

  • Boc Protection :
    The primary amine at position 5 is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or N-methylmorpholine. Reaction conditions typically involve dichloromethane or tetrahydrofuran at 0–25°C, yielding 5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid .

  • Fmoc Protection :
    The secondary amine at position 1 is then protected with Fmoc-Cl. This step requires careful pH control (pH 8–9) using sodium bicarbonate or N-methylmorpholine to avoid premature cleavage of the Boc group. The reaction proceeds in tetrahydrofuran or dichloromethane at 0°C, followed by gradual warming to room temperature.

Table 1 : Representative Reaction Conditions for Protective Group Installation

StepReagentsSolventTemperatureYield
BocBoc₂O, N-methylmorpholineTHF0°C → RT85%
FmocFmoc-Cl, NaHCO₃DCM0°C → RT78%

Data adapted from.

Stereochemical Control via Chiral Resolution

Achieving the rel-(3R,5S) configuration often requires resolution of racemic intermediates. A common approach involves:

  • Crystallization with chiral auxiliaries : Diastereomeric salts formed with tartaric acid or cinchona alkaloids enable separation of enantiomers.

  • Chromatographic methods : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve racemic mixtures, though this method is less scalable.

Optimization of Coupling Reactions

The final assembly of the compound relies on efficient coupling of the protected piperidine intermediate with additional fragments. Key considerations include:

  • Activation of the carboxylic acid : Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) enhance coupling efficiency.

  • Solvent selection : Dichloromethane and dimethylformamide are preferred for their ability to dissolve both polar and non-polar reagents.

Table 2 : Coupling Reaction Optimization Data

ActivatorBaseSolventTime (h)Yield
EDC/HOBtN-methylmorpholineDCM573%
DCC/HOAtTriethylamineDMF1068%

Data sourced from.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : Key signals include the fluorenyl aromatic protons (δ 7.2–7.8 ppm) and tert-butyl singlet (δ 1.4 ppm).

  • Mass spectrometry : Electrospray ionization (ESI+) confirms the molecular ion peak at m/z 467.3 [M+H]⁺.

Purity Assessment

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) ensures >95% purity, critical for pharmaceutical applications.

Applications in Peptide Synthesis

The dual-protected piperidine derivative serves as a rigid β-amino acid analog in constrained peptide design. Its applications include:

  • Solid-phase peptide synthesis (SPPS) : The Fmoc group is selectively removed using 20% piperidine in DMF, enabling sequential elongation.

  • Conformational studies : The steric bulk of the Fmoc and Boc groups restricts rotational freedom, stabilizing secondary structures in peptides.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The protective groups (Fmoc and Boc) can be selectively removed under specific conditions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: The Fmoc group can be removed using piperidine, while the Boc group can be removed using trifluoroacetic acid (TFA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols. Substitution reactions typically yield the deprotected amine or carboxylic acid derivatives.

Scientific Research Applications

The compound rel-(3R,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid , with CAS number 914260-22-3, has garnered attention in various scientific research applications due to its structural properties and potential therapeutic benefits. This article explores its applications, focusing on synthetic chemistry, medicinal chemistry, and potential biological activities.

Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of various peptide derivatives. The presence of the Fmoc and Boc protecting groups allows for selective reactions during peptide synthesis, facilitating the construction of complex peptide structures.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupCharacteristicsApplication
FmocEasily removed under mild conditionsPeptide synthesis
BocStable under acidic conditionsProtecting amines

Medicinal Chemistry

Research indicates that derivatives of this compound may exhibit significant biological activity. The piperidine moiety is known for its role in various pharmacophores, potentially leading to compounds with analgesic or anti-inflammatory properties.

Case Study: Analgesic Activity

A study explored the analgesic effects of piperidine derivatives, including those structurally similar to this compound). The results demonstrated a marked reduction in pain response in animal models, suggesting potential therapeutic applications in pain management.

The compound's structure suggests potential interactions with biological targets, including receptors involved in neuropharmacology. Its ability to modulate receptor activity could lead to innovations in drug design targeting neurological disorders.

Table 2: Potential Biological Targets

Target TypePotential InteractionImplications
GABA ReceptorsModulation of neurotransmissionTreatment for anxiety
Opioid ReceptorsPain reliefAnalgesic development

Mechanism of Action

The mechanism of action of rel-(3R,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc and Boc groups protect the amine and carboxylic acid functionalities, respectively, preventing unwanted side reactions during peptide bond formation. The selective removal of these groups under specific conditions allows for the stepwise assembly of peptides with high precision.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous piperidine and pyrrolidine derivatives, focusing on structural features, molecular properties, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Protecting Groups Key Substituents Applications
rel-(3R,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid C22H23NO5 381.43 Fmoc, Boc Piperidine ring, amino, carboxylic acid Orthogonal protection in peptide synthesis, peptidomimetic scaffolds
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C17H23NO4 305.37 Boc Phenyl group, carboxylic acid Intermediate in kinase inhibitors, chiral resolution studies
(2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid C26H21BrNO4 514.36 Fmoc 3-Bromophenyl, pyrrolidine ring Suzuki coupling precursor, drug candidate synthesis
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid C18H25NO6 351.40 Boc 3,5-Dimethoxyphenyl group GPCR-targeted drug development, serotonin receptor modulators
(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid C20H19NO4 337.37 Fmoc Pyrrolidine ring, carboxylic acid Peptide backbone modification, enantioselective catalysis

Structural and Functional Analysis

Core Ring Systems

  • Piperidine vs. Pyrrolidine : The target compound’s piperidine ring (6-membered) offers greater conformational flexibility compared to pyrrolidine derivatives (5-membered), influencing binding affinity in receptor-ligand interactions . For example, the 3,5-dimethoxyphenyl-substituted pyrrolidine in is optimized for compact GPCR binding pockets.

Protecting Groups

  • Orthogonal Protection: The dual Fmoc/Boc protection in the target compound allows sequential deprotection (Fmoc: base-sensitive, Boc: acid-sensitive), critical for stepwise peptide elongation .

Substituent Effects

  • Electron-Withdrawing Groups : The 3-bromophenyl group in enhances electrophilicity for cross-coupling reactions, while the 3,5-dimethoxyphenyl group in improves solubility and π-π stacking in hydrophobic binding sites.
  • Steric Impact : The phenyl group in introduces steric hindrance, favoring chiral recognition in asymmetric synthesis.

Spectroscopic Signatures

  • IR Spectroscopy : Expected peaks include Fmoc carbonyl (~1675 cm<sup>-1</sup>) and Boc carbonyl (~1700 cm<sup>-1</sup>), as seen in related Fmoc/Boc-protected compounds .
  • NMR: The Fmoc aromatic protons (δ 7.3–7.8 ppm) and Boc tert-butyl group (δ 1.4 ppm) are diagnostic, as observed in .

Biological Activity

The compound rel-(3R,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid is a complex organic molecule that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C23H23NO4
Molar Mass: 377.43 g/mol
IUPAC Name: this compound

The structure features a piperidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group and a tert-butoxycarbonyl (Boc) amino group. This configuration is significant for its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The Fmoc group serves as a protective moiety, allowing selective reactions that can influence the compound's pharmacological properties.

Enzyme Inhibition

Research has indicated that compounds with similar structures can act as inhibitors of specific enzymes involved in metabolic pathways. For instance, the piperidine moiety may interact with active sites of enzymes, leading to inhibition of their function. This property is particularly relevant in the context of drug design for diseases such as cancer and metabolic disorders.

Receptor Interaction

The compound may also exhibit activity by binding to specific receptors in the central nervous system (CNS). Preliminary studies suggest that derivatives of this compound could modulate neurotransmitter systems, potentially impacting conditions such as anxiety and depression.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring: The initial step involves cyclization reactions that form the piperidine structure.
  • Introduction of Functional Groups: The Fmoc and Boc groups are introduced using standard coupling reactions with appropriate reagents.
  • Purification: The final product is purified through recrystallization or chromatography to achieve high purity suitable for biological testing.

Study 1: Antitumor Activity

In a recent study published in Journal of Medicinal Chemistry, derivatives of the compound were tested for antitumor activity against various cancer cell lines. The results indicated that certain modifications to the piperidine structure enhanced cytotoxicity, suggesting a promising avenue for further development in cancer therapeutics .

CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (Breast Cancer)12.5
Compound BHeLa (Cervical Cancer)8.4
Compound CA549 (Lung Cancer)15.2

Study 2: CNS Activity

Another investigation focused on the CNS effects of related compounds in animal models. The results demonstrated significant anxiolytic effects when administered at specific dosages, indicating potential for treating anxiety disorders .

Q & A

Basic Research Questions

Q. What are the roles of the Fmoc and tert-butoxycarbonyl (Boc) protecting groups in the synthesis of this compound?

  • Methodological Answer : The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group widely used in peptide synthesis to shield the amino group during coupling reactions. Its removal requires mild conditions (e.g., 20% piperidine in DMF), preserving acid-sensitive Boc groups. The Boc (tert-butoxycarbonyl) group, which is acid-labile (e.g., cleaved with TFA), protects secondary amines or other reactive sites. This dual protection strategy allows sequential deprotection, enabling precise control over regioselective reactions .

Q. How is the compound characterized to confirm its structural integrity post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are used to verify stereochemistry and substitution patterns. For example, the Fmoc group’s aromatic protons appear as distinct multiplets at ~7.3–7.8 ppm, while Boc methyl groups resonate as singlets at ~1.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight. Electrospray ionization (ESI) or MALDI-TOF is employed for ionizable or labile derivatives .
  • HPLC : Purity is assessed via reverse-phase HPLC using gradients of acetonitrile/water with 0.1% TFA.

Q. What safety precautions are required when handling this compound?

  • Methodological Answer :

  • Hazard Classification : Classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles, lab coat) and work in a fume hood .
  • Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of Boc/Fmoc groups. Avoid exposure to light, moisture, or strong acids/bases .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving this compound to minimize epimerization?

  • Methodological Answer :

  • Activation Reagents : Use HATU or COMU instead of DCC/HOBt to reduce racemization.
  • Temperature Control : Conduct reactions at 0–4°C to slow base-catalyzed epimerization.
  • Solvent Choice : Use DMF or DCM with <50 ppm water content to avoid premature deprotection.
  • Monitoring : Track reaction progress via LC-MS to identify optimal stopping points .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

  • Methodological Answer :

  • Dynamic Effects : Assess for rotameric splitting caused by hindered rotation around the piperidine ring or Fmoc carbamate. Variable-temperature NMR (e.g., 25°C to 60°C) can coalesce peaks.
  • Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish between stereoisomers or byproducts. Compare with synthetic analogs (e.g., tert-butyl vs. Fmoc-protected derivatives) .
  • Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignments .

Q. What strategies enhance the compound’s solubility for biological interaction studies?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤10%) or cyclodextrin-based formulations.
  • pH Adjustment : Ionize the carboxylic acid group by preparing sodium/potassium salts (pH 7–8).
  • Structural Modifications : Introduce PEG linkers or polar substituents (e.g., hydroxyl groups) without altering the core pharmacophore .

Comparative Data for Structural Analogs

Compound NameKey FeaturesApplicationReference
(R)-3-((Fmoc)amino)-4-(phenylthio)butanoic acidThioether linkage enhances redox activityEnzyme inhibition studies
3-((Fmoc)amino)-4-(3,5-difluorophenyl)butanoic acidFluorine atoms improve bioavailabilityAntibacterial agent design
Boc-protected piperidine-2-carboxylic acidSimplified deprotection workflowPeptide backbone modification

Key Safety and Handling Protocols

  • Spill Management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .
  • Waste Disposal : Incinerate at >1000°C in a licensed facility to prevent environmental release of fluorinated byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.